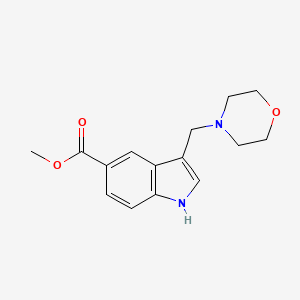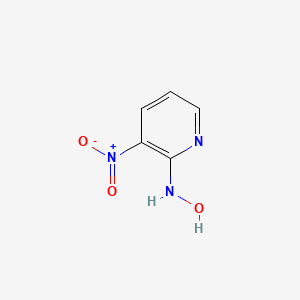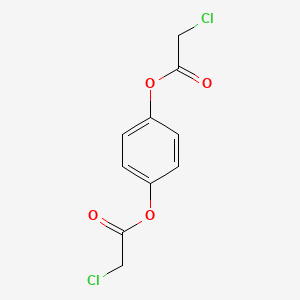
Benzene-1,4-diyl bis(chloroacetate)
Overview
Description
Benzene-1,4-diyl bis(chloroacetate) is an organic compound characterized by the presence of a benzene ring substituted with two chloroacetate groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,4-diyl bis(chloroacetate) can be synthesized through the reaction of hydroquinone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the chloroacetyl chloride acting as the acylating agent to introduce the chloroacetate groups onto the benzene ring.
Industrial Production Methods
In an industrial setting, the synthesis of Benzene-1,4-diyl bis(chloroacetate) may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-diyl bis(chloroacetate) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate groups can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with new functional groups replacing the chloroacetate groups.
Hydrolysis: Hydroquinone and chloroacetic acid.
Oxidation: Quinones and other oxidized benzene derivatives.
Scientific Research Applications
Benzene-1,4-diyl bis(chloroacetate) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Benzene-1,4-diyl bis(chloroacetate) involves its reactivity towards nucleophiles and electrophiles. The chloroacetate groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-diyl bis(acetate): Similar structure but with acetate groups instead of chloroacetate groups.
Benzene-1,4-diyl bis(bromoacetate): Similar structure but with bromoacetate groups instead of chloroacetate groups.
Benzene-1,4-diyl bis(methoxyacetate): Similar structure but with methoxyacetate groups instead of chloroacetate groups.
Uniqueness
Benzene-1,4-diyl bis(chloroacetate) is unique due to the presence of chloroacetate groups, which impart distinct reactivity and properties compared to other similar compounds. The chloroacetate groups make it more reactive towards nucleophiles, allowing for a wider range of chemical transformations.
Properties
IUPAC Name |
[4-(2-chloroacetyl)oxyphenyl] 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c11-5-9(13)15-7-1-2-8(4-3-7)16-10(14)6-12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBDABIHQWZKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CCl)OC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278604 | |
| Record name | benzene-1,4-diyl bis(chloroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10470-77-6 | |
| Record name | NSC8374 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzene-1,4-diyl bis(chloroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
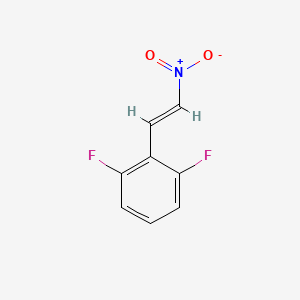
![7-oxo-2-phenyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B7885710.png)
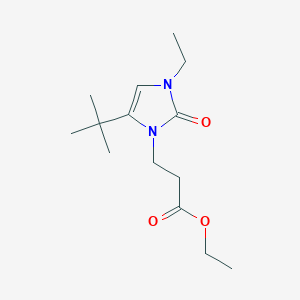
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-ethyl-5-methylbenzamide](/img/structure/B7885724.png)
![N-(3-fluorophenyl)-4-methyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine](/img/structure/B7885739.png)
![4-(5-Methyl-4-{[(2-oxo-2-pyrrolidin-1-ylethyl)thio]methyl}-1,3-oxazol-2-yl)benzoic acid](/img/structure/B7885747.png)
![Ethyl 3-((4-fluorobenzyl){[(3-methylphenyl)amino]carbonyl}amino)-4-methylpentanoate](/img/structure/B7885759.png)
![3-[(4-Ethylphenyl)thio]-2-methylpropan-1-amine](/img/structure/B7885769.png)
![{(4-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid](/img/structure/B7885780.png)
![(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetic acid](/img/structure/B7885796.png)
![Ethyl 2-[(aminocarbonyl)amino]-3-methylbutanoate](/img/structure/B7885804.png)
![2-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine](/img/structure/B7885808.png)
